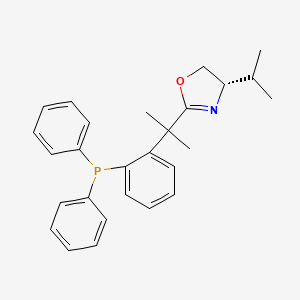

(S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C27H30NOP and its molecular weight is 415.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(S)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-isopropyl-4,5-dihydrooxazole is a compound that has garnered attention due to its potential biological activities, particularly as a modulator of protein-protein interactions (PPIs) and as an inhibitor of prolyl oligopeptidase (PREP). This article explores the compound's biological activity, its mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 947618-06-6

- Molecular Formula : C27H30NOP

- Molecular Weight : 415.51 g/mol

The primary biological activity of this compound relates to its role as an inhibitor of PREP, a serine protease involved in the degradation of proline-rich peptides. PREP has been implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease through its interaction with various proteins, including α-synuclein (αSyn), which is known to aggregate in these conditions.

Inhibition of Prolyl Oligopeptidase (PREP)

Recent studies have demonstrated that oxazole-based compounds can effectively inhibit PREP, leading to a reduction in αSyn aggregation. The inhibition mechanism involves modulating PPIs that are crucial for maintaining cellular homeostasis and preventing neurodegeneration.

In vitro studies have shown that the compound exhibits a concentration-dependent inhibition of PREP activity:

- IC50 Value : The IC50 for the most effective derivative was reported at 5 nM, indicating potent inhibitory activity against PREP .

Neuroprotective Effects

Research indicates that this compound can reduce reactive oxygen species (ROS) production and enhance the activity of protein phosphatase 2A (PP2A), which is essential for neuronal survival. These effects were particularly notable in models of Parkinson's disease where the compound helped restore motor functions in transgenic mouse models expressing αSyn .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified critical features necessary for the biological activity of this compound:

- Stereochemistry : The specific stereochemistry of the compound significantly affects its inhibitory potency. For example, enantiomers show vastly different IC50 values; one enantiomer exhibited an IC50 of 5 nM while its counterpart had an IC50 of 1660 nM .

| Compound | IC50 Value (nM) |

|---|---|

| HUP-55 | 5 |

| Enantiomer | 1660 |

| Other derivatives | Varies significantly |

Applications De Recherche Scientifique

Catalytic Applications

1.1 Asymmetric Synthesis

(S)-iPr-PHOX is widely utilized as a chiral ligand in asymmetric catalysis. Its ability to form stable complexes with transition metals allows for the enhancement of enantioselectivity in various reactions. Notably, it has been employed in:

- Hydroformylation : This reaction involves the addition of carbon monoxide and hydrogen to alkenes to produce aldehydes. The use of (S)-iPr-PHOX has been shown to increase the enantioselectivity of the resulting products significantly.

- Cross-Coupling Reactions : In Suzuki and Heck reactions, (S)-iPr-PHOX facilitates the formation of chiral biaryl compounds, which are valuable intermediates in pharmaceutical synthesis.

Table 1: Summary of Catalytic Applications

| Reaction Type | Application | Reference |

|---|---|---|

| Hydroformylation | Enhanced enantioselectivity | |

| Suzuki Coupling | Formation of chiral biaryl compounds | |

| Heck Reaction | Synthesis of complex organic molecules |

Medicinal Chemistry

2.1 Anticancer Activity

Research has indicated that (S)-iPr-PHOX derivatives exhibit promising anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For example:

- Cytotoxicity Studies : The compound was tested against glioblastoma cell lines, showing significant cytotoxic effects and potential for further development as an anticancer agent.

2.2 Antidiabetic Properties

Recent investigations into the biological activity of (S)-iPr-PHOX have revealed its potential as an anti-diabetic agent. In vivo studies using genetically modified models have shown that certain derivatives can effectively lower glucose levels, suggesting a mechanism that warrants further exploration for diabetes treatment.

Table 2: Biological Activities of (S)-iPr-PHOX Derivatives

| Activity Type | Effect | Study Reference |

|---|---|---|

| Anticancer | Induced apoptosis in glioblastoma cells | |

| Antidiabetic | Reduced glucose levels in model organisms |

Mechanistic Insights

The effectiveness of (S)-iPr-PHOX in catalysis and medicinal applications can be attributed to its unique structural features. The diphenylphosphino group enhances coordination with metal centers, while the oxazole moiety contributes to stability and reactivity.

Figure 1: Structural Representation of (S)-iPr-PHOX

Structural Representation

Propriétés

IUPAC Name |

diphenyl-[2-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]phenyl]phosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30NOP/c1-20(2)24-19-29-26(28-24)27(3,4)23-17-11-12-18-25(23)30(21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-18,20,24H,19H2,1-4H3/t24-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFGFYRYWCQJAT-XMMPIXPASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)C(C)(C)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30NOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.